An In-depth Technical Guide to 19-Methylarachidic Acid Methyl Ester
An In-depth Technical Guide to 19-Methylarachidic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Methylarachidic acid, also known as 19-methyleicosanoic acid, is an iso-branched-chain saturated fatty acid. Its methyl ester, 19-methylarachidic acid methyl ester, is the corresponding fatty acid methyl ester (FAME). While not as ubiquitous as its straight-chain counterpart, arachidic acid, 19-methylarachidic acid and its ester are found in specific natural sources and are of growing interest due to the diverse biological activities associated with branched-chain fatty acids. This guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical methodologies related to 19-methylarachidic acid methyl ester.
Discovery and History
The precise date and discoverer of 19-methylarachidic acid are not prominently documented in readily available scientific literature. However, its identification is tied to the broader exploration of fatty acid profiles in various organisms. Branched-chain fatty acids, including the iso- and anteiso- series, were recognized as significant components of bacterial lipids in the mid-20th century.
The presence of 19-methylarachidic acid has been reported in the following natural sources:
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Marine Sponges: Notably in the Mediterranean sponge Chondrosia reniformis. Sponges are known to harbor complex microbial communities, and it is plausible that the branched-chain fatty acids identified in them are of bacterial origin.
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Fungi: The fungus Monascus purpureus, which is used to produce red fermented rice, has also been identified as a source of 19-methylarachidic acid.
Further research into the initial lipid analyses of these organisms would be required to pinpoint the first formal report of this specific fatty acid.
Chemical Properties and Structure
19-Methylarachidic acid is a 21-carbon saturated fatty acid with a methyl group at the 19th carbon position, creating an iso-structure. The methyl ester is formed by the condensation of the carboxylic acid with methanol (B129727).
| Property | Value |
| Chemical Formula | C22H44O2 |
| Molecular Weight | 340.6 g/mol |
| IUPAC Name | methyl 19-methylicosanoate |
| Synonyms | 19-Methylarachidic acid methyl ester, Methyl 19-methyleicosanoate |
| CAS Number | 95799-86-3 |
Experimental Protocols
Synthesis of 19-Methylarachidic Acid Methyl Ester
While a specific, detailed synthesis for 19-methylarachidic acid methyl ester is not widely published, a general synthetic approach for long-chain iso-fatty acids can be adapted. A common strategy involves the chain elongation of a shorter iso-precursor.
Generalized Synthesis Workflow for an Iso-Fatty Acid:
Caption: Generalized biosynthetic pathway for iso-fatty acids and subsequent esterification.
A potential chemical synthesis could involve:
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Grignard Reaction: Reaction of a long-chain ω-halo ester with isopropyl magnesium bromide to introduce the terminal iso-group.
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Chain Elongation: Utilization of techniques like the Arndt-Eistert homologation or malonic ester synthesis to extend the carbon chain to the desired length.
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Esterification: Standard esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrogen chloride).
Isolation from Natural Sources (General Procedure)
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Lipid Extraction: The total lipids are extracted from the source material (Chondrosia reniformis or Monascus purpureus) using a solvent system such as chloroform:methanol (2:1, v/v).
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Saponification: The lipid extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (B78521) to hydrolyze the fatty acid esters and release the free fatty acids.
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Extraction of Free Fatty Acids: The saponified mixture is acidified, and the free fatty acids are extracted with a non-polar solvent like hexane (B92381) or diethyl ether.
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Methylation: The extracted fatty acids are converted to their methyl esters. A common method is transesterification using methanolic HCl or BF3-methanol.
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Purification: The resulting FAMEs are purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC).
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Analysis: The purified 19-methylarachidic acid methyl ester is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the primary technique for the identification and quantification of FAMEs.
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Sample Preparation: The lipid extract is transesterified to produce FAMEs.
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GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature is programmed to ramp up to allow for the separation of FAMEs based on their boiling points and polarity.
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MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of 19-methylarachidic acid methyl ester will show a characteristic molecular ion peak (m/z 340) and fragmentation pattern that can be compared to spectral libraries for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR can be used to confirm the structure of the purified compound.
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¹H NMR: The spectrum will show a characteristic singlet for the methyl ester protons around 3.6 ppm. The terminal isopropyl group will exhibit a doublet for the two methyl groups and a multiplet for the methine proton. The long methylene (B1212753) chain will appear as a broad multiplet.
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¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the ester at around 174 ppm, the methoxy (B1213986) carbon at approximately 51 ppm, and distinct signals for the carbons of the isopropyl group and the methylene chain.
Biological Activity
While specific biological activity data for 19-methylarachidic acid methyl ester is limited, branched-chain fatty acids as a class are known to exhibit a range of biological effects.[1] These activities are often attributed to their ability to modulate cell membrane fluidity and interact with various cellular signaling pathways.
Potential Biological Activities of Branched-Chain Fatty Acids:
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Antimicrobial Activity: Branched-chain fatty acids can disrupt the cell membranes of bacteria and fungi, leading to antimicrobial effects.
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Anti-inflammatory Effects: Some studies suggest that branched-chain fatty acids may have anti-inflammatory properties.
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Modulation of Lipid Metabolism: They can influence the synthesis and metabolism of other lipids within the cell.
Further research is needed to specifically investigate the biological activities and potential therapeutic applications of 19-methylarachidic acid and its methyl ester.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly modulated by 19-methylarachidic acid methyl ester. Research into the biological effects of this compound may elucidate its interactions with cellular signaling cascades in the future.
Conclusion
19-Methylarachidic acid methyl ester is a branched-chain fatty acid methyl ester with a known presence in select marine and fungal species. While its discovery and history are not as well-defined as more common fatty acids, established analytical techniques can be used for its identification and characterization. The broader class of branched-chain fatty acids exhibits interesting biological activities, suggesting that 19-methylarachidic acid methyl ester may be a valuable molecule for further investigation in the fields of natural product chemistry, pharmacology, and drug development. Future research should focus on elucidating its specific biological functions and potential mechanisms of action.
